Isocyanatocyclopropane
Overview
Description
Isocyanatocyclopropane is a compound that features a three-membered cyclopropane ring with an isocyanate group attached to it. The isocyanate group is characterized by a nitrogen atom double-bonded to a carbon atom, which is also bonded to an oxygen atom. This functional group is known for its reactivity, particularly in the formation of urethanes and polyurethanes.
Synthesis Analysis
The synthesis of compounds related to isocyanatocyclopropane can be achieved through various methods. One such method is the palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates, which results in the formation of oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. The reaction is guided by connecting the two components and using an electron-deficient triarylphosphine ligand .
Molecular Structure Analysis
The molecular structure of isocyanatocyclopropane has been studied using microwave spectroscopy. The rotational constants obtained for the normal isotopic species are A=15,827.303±0.009 MHz, B=3734.004±0.002 MHz, and C=3515.892±0.002 MHz. The structural parameters indicate that the C–N≡C group is linear and inclined at an angle of 123.4±0.6° to the plane of the ring, suggesting significant π conjugation within the cyclopropane ring .
Chemical Reactions Analysis
Isocyanatocyclopropane and its derivatives can undergo various chemical reactions. For instance, bicyclic cyclopropanols with an olefinic side chain can be oxidized to generate cyclic β-keto radicals, which then undergo ring-expansion and intramolecular cyclization. These cyclized radicals can be trapped with different radical-trapping reagents to yield functionalized products. This method has been applied to the total synthesis of complex molecules such as 10-isothiocyanatoguaia-6-ene . Additionally, 3-iso(thio,seleno)cyanato-1,2,3-triarylcyclopropenes exhibit a fast reversible migration of isocyanato, isothiocyanato, and isoselenocyanato groups along the perimeter of the cyclopropane ring, which proceeds according to a dissociation-recombination mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanatocyclopropane are influenced by the presence of the isocyanate group and the cyclopropane ring. The linear C–N≡C group and its inclination to the cyclopropane ring plane affect the molecule's electronic structure and reactivity. The π conjugation within the cyclopropane ring is an important factor in the molecule's stability and reactivity. The specific physical properties, such as boiling point, melting point, and solubility, are not detailed in the provided papers but can be inferred to be unique due to the structure of the compound .
Scientific Research Applications
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Polyurethane Production : Isocyanates are highly reactive molecules often used in the production of polyurethane products, such as foams, coatings, and adhesives . They can react with compounds containing alcohol (hydroxyl) groups to form urethane linkages, a key component of polyurethane structures .
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Blocked Isocyanates : Blocked isocyanates are a type of isocyanate where the isocyanate group is temporarily blocked. They are used in a variety of applications, including heat-curable coatings, adhesives, and sealants . The blocking group is removed by heating, allowing the isocyanate group to react .
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Analytical Techniques : Isocyanates, including Isocyanatocyclopropane, are often used in analytical techniques. For example, the deblocking temperature of blocked isocyanates can be determined using X-ray photoelectron spectroscopy (XPS) .
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Polyurethane Production : Isocyanates are highly reactive molecules often used in the production of polyurethane products, such as foams, coatings, and adhesives . They can react with compounds containing alcohol (hydroxyl) groups to form urethane linkages, a key component of polyurethane structures .
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Blocked Isocyanates : Blocked isocyanates are a type of isocyanate where the isocyanate group is temporarily blocked. They are used in a variety of applications, including heat-curable coatings, adhesives, and sealants . The blocking group is removed by heating, allowing the isocyanate group to react .
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Analytical Techniques : Isocyanates, including Isocyanatocyclopropane, are often used in analytical techniques. For example, the deblocking temperature of blocked isocyanates can be determined using X-ray photoelectron spectroscopy (XPS) .
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Chemical Research : Isocyanatocyclopropane is a useful research chemical . Although specific applications are not mentioned, it’s likely used in various chemical reactions due to its reactivity .
Safety And Hazards
Isocyanatocyclopropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and can cause harm if inhaled or comes into contact with skin . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
isocyanatocyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-3-5-4-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBRJAWSDTYYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348478 | |
Record name | isocyanatocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isocyanatocyclopropane | |
CAS RN |
4747-72-2 | |
Record name | isocyanatocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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